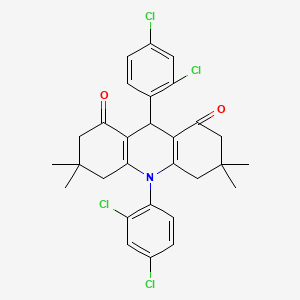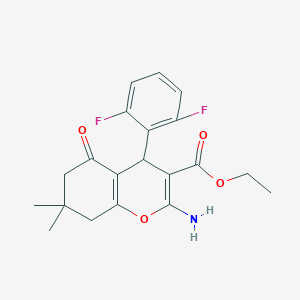![molecular formula C24H24N2O6 B11462588 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B11462588.png)
2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Dioxa-8-azaspiro[45]dec-8-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthracene-9,10-dione is a complex organic compound that features a spirocyclic structure with an anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthracene-9,10-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Spirocyclic Intermediate: This step involves the reaction of a suitable precursor with reagents that induce the formation of the spirocyclic structure.
Attachment of the Anthracene Core: The anthracene moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the spirocyclic structure or the anthracene core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydroxyanthracene compounds.
Scientific Research Applications
Chemistry
Organic Electronics: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: It may serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology and Medicine
Drug Development: The compound’s structural features could be exploited in the design of new pharmaceuticals, particularly those targeting cancer or infectious diseases.
Biological Probes: It may be used as a fluorescent probe for imaging and diagnostic applications.
Industry
Materials Science: The compound could be incorporated into polymers or composites to enhance their mechanical and electronic properties.
Sensors: Its fluorescence properties make it suitable for use in chemical sensors and biosensors.
Mechanism of Action
The mechanism by which 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthracene-9,10-dione exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties could influence the performance of devices like OLEDs or OPVs.
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-diphenylanthracene and anthraquinone share the anthracene core and exhibit similar electronic properties.
Spirocyclic Compounds: Spiro[4.5]decane derivatives with various functional groups can be compared in terms of their stability and reactivity.
Uniqueness
The combination of a spirocyclic structure with an anthracene core and specific functional groups makes 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthracene-9,10-dione unique. This structural complexity may confer distinct electronic, photophysical, and chemical properties, setting it apart from simpler analogs.
Properties
Molecular Formula |
C24H24N2O6 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1-(2-hydroxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H24N2O6/c27-12-9-25-20-18(23(30)26-10-7-24(8-11-26)31-13-14-32-24)6-5-17-19(20)22(29)16-4-2-1-3-15(16)21(17)28/h1-6,25,27H,7-14H2 |
InChI Key |
PTFFGFUQEODXHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Chlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11462509.png)
![N-(2,4-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11462511.png)
![6-Amino-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11462515.png)

![2-[(E)-2-(4-chlorophenyl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11462529.png)

amino}cyclohexanecarboxamide](/img/structure/B11462546.png)
![Propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11462549.png)
![ethyl 7-butyl-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11462556.png)
![2-[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11462563.png)
![1-(2-fluorophenyl)-6-(furan-2-ylmethyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11462566.png)


![3-(1,3-Benzodioxol-5-yl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11462578.png)
